molecular formula C14H14OS B8323491 3-Benzylthiobenzyl alcohol CAS No. 123926-48-7

3-Benzylthiobenzyl alcohol

Cat. No. B8323491
Key on ui cas rn: 123926-48-7
M. Wt: 230.33 g/mol
InChI Key: DDBZOXAQIBPKMK-UHFFFAOYSA-N
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Patent
US05234946

Procedure details

One hundred milligrams of the alcohol obtained above was dissolved in 10 ml of chloroform, and 0.3 ml of thionyl chloride was added. The mixture was reacted at room temperature for 2 hours. The reaction mixture was concentrated under reduced pressure, and the residue was dissolved in 20 ml of water and 20 ml of ethyl ether. The ether layer was separated, and the solvent was evaporated. The residue was purified by medium-pressure liquid chromatography column: Lobar column, size A, Lichroprep Si 60F (a product of E. Merck Co.); eluting solvent: hexane] to give 55 mg (yield 51%) of 3-benzylthiobenzyl chloride as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([S:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[CH2:12]O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:19])=O.CCCCCC>C(Cl)(Cl)Cl>[CH2:1]([S:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=1)[CH2:12][Cl:19])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)SC=1C=C(CO)C=CC1
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted at room temperature for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 20 ml of water
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by medium-pressure liquid chromatography column

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC=1C=C(CCl)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 55 mg
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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